BenchChemオンラインストアへようこそ!

PI4KIIIbeta-IN-10

PI4KIIIβ Lipid Kinase Enzyme Inhibition

PI4KIIIbeta-IN-10 is a highly potent (IC₅₀ 3.6 nM) and selective PI4KIIIβ inhibitor with >200‑fold selectivity over class I/III PI3Ks and <20% inhibition of PI4K2α/β and PI3Kβ at 20 µM. Its validated antiviral activity (HCV IC₅₀ 1.3 µM; CC₅₀ >32 µM) and solved co‑crystal structure make it an essential tool for unambiguous Golgi trafficking studies and antiviral target validation.

Molecular Formula C22H25N3O5S2
Molecular Weight 475.6 g/mol
CAS No. 1881233-39-1
Cat. No. B1139376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI4KIIIbeta-IN-10
CAS1881233-39-1
Molecular FormulaC22H25N3O5S2
Molecular Weight475.6 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C(C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)O
InChIInChI=1S/C22H25N3O5S2/c1-13-19(31-21(23-13)24-20(27)22(2,3)4)14-6-11-17(30-5)18(12-14)32(28,29)25-15-7-9-16(26)10-8-15/h6-12,25-26H,1-5H3,(H,23,24,27)
InChIKeyPLUYFBRIGUAKBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PI4KIIIbeta-IN-10 (1881233-39-1) Compound Overview: Potent PI4KIIIβ Inhibitor for Antiviral and Cellular Trafficking Research


PI4KIIIbeta-IN-10 (CAS 1881233-39-1) is a small-molecule inhibitor of type III phosphatidylinositol 4-kinase beta (PI4KIIIβ), a lipid kinase essential for Golgi membrane trafficking and a critical host factor for RNA virus replication [1]. Developed via structure-based optimization of the PIK-93 scaffold, this compound exhibits an IC50 of 3.6 nM against its primary target PI4KIIIβ . It is characterized by minimal off-target activity against related lipid kinases, making it a precise tool for dissecting PI4KIIIβ-specific cellular functions and for evaluating antiviral therapeutic hypotheses [2].

Why PI4KIIIbeta-IN-10 (1881233-39-1) Cannot Be Replaced by Generic PI4K or PI3K Inhibitors


PI4KIIIβ inhibitors are not interchangeable due to significant variability in potency, selectivity, and off-target profiles. Early-generation inhibitors like PIK-93 exhibit high cross-reactivity with class I and III PI3Ks, confounding interpretation of PI4KIIIβ-specific biology [1]. Even among modern PI4KIIIβ inhibitors, potency ranges over an order of magnitude (from 3.6 nM to >60 nM), and selectivity against PI3K family members varies from 15-fold to >1000-fold [2]. Substituting PI4KIIIbeta-IN-10 with a less selective or less potent analog risks incomplete target engagement or unintended pathway modulation, which can invalidate experimental conclusions and lead to inconsistent antiviral or membrane trafficking readouts .

PI4KIIIbeta-IN-10 (1881233-39-1) Quantitative Differentiation Evidence vs. Closest Analogs


Superior Target Potency: PI4KIIIbeta-IN-10 (IC50 3.6 nM) vs. T-00127-HEV1 (IC50 60 nM) and UCB9608 (IC50 11 nM)

PI4KIIIbeta-IN-10 demonstrates an IC50 of 3.6 nM against PI4KIIIβ, which is 16.7-fold more potent than T-00127-HEV1 (IC50 = 60 nM) and 3.1-fold more potent than UCB9608 (IC50 = 11 nM) [1]. This represents the highest reported potency for a PI4KIIIβ inhibitor in its structural class.

PI4KIIIβ Lipid Kinase Enzyme Inhibition

Broad-Spectrum Selectivity: PI4KIIIbeta-IN-10 (>200-Fold Over PI4KA/Class I PI3Ks) vs. UCB9608 (15-Fold Over Class II PI3Ks)

PI4KIIIbeta-IN-10 exhibits >200-fold selectivity over PI4KA and class I PI3Ks, as confirmed by head-to-head profiling . In contrast, the PI4KIIIβ inhibitor UCB9608 demonstrates only 15-fold selectivity over class II PI3Ks, while the earlier PIK-93 scaffold shows extensive cross-reactivity with class I and III PI3Ks [1].

Selectivity Profiling Off-Target Lipid Kinases

Minimal Off-Target Kinase Inhibition: PI4KIIIbeta-IN-10 (<20% Inhibition at 20 µM) vs. PIK-93 (High Cross-Reactivity)

PI4KIIIbeta-IN-10 shows <20% inhibition of PI4K2α, PI4K2β, and PI3Kβ at concentrations up to 20 µM, and weak inhibition of PI3KC2γ (IC50 ~1 µM), PI3Kα (~10 µM), and PI4KIIIα (~3 µM) . In contrast, the parental PIK-93 compound exhibits high cross-reactivity with class I and III PI3Ks, making it unsuitable for PI4KIIIβ-specific studies [1].

Kinase Profiling Specificity PI3K Family

Antiviral Efficacy: PI4KIIIbeta-IN-10 (HCV IC50 1.3 µM, CC50 >32 µM) Demonstrates Functional Target Engagement

In cellular models of hepatitis C virus (HCV) replication, PI4KIIIbeta-IN-10 inhibits viral propagation with an IC50 of 1.3 µM while exhibiting low cytotoxicity (CC50 >32 µM), yielding a selectivity index of >24.6 . This functional activity validates that the compound's enzymatic potency translates to cellular target engagement and phenotypic antiviral effect, a property not uniformly observed across all PI4KIIIβ inhibitors.

Antiviral Hepatitis C Virus Host-Targeting

Optimal Research and Industrial Use Cases for PI4KIIIbeta-IN-10 (1881233-39-1)


PI4KIIIβ-Specific Pathway Dissection in Membrane Trafficking Studies

Due to its high potency (IC50 = 3.6 nM) and minimal off-target inhibition of PI4K2α/β and PI3Kβ (<20% at 20 µM), PI4KIIIbeta-IN-10 is ideally suited for experiments requiring unambiguous attribution of cellular phenotypes to PI4KIIIβ. Researchers investigating Golgi apparatus function, vesicle formation, or Arf1-dependent trafficking can use low nanomolar concentrations (e.g., 25 nM for 3 h) to achieve selective PI4KIIIβ inhibition without confounding effects on related lipid kinases .

Host-Directed Antiviral Discovery and Hepatitis C Virus Replication Studies

The compound's validated antiviral activity against HCV (IC50 = 1.3 µM) with a favorable cytotoxicity window (CC50 >32 µM) makes it a valuable tool for investigating host-targeting antiviral strategies . It can serve as a reference inhibitor in screens for novel PI4KIIIβ-dependent antiviral agents or as a chemical probe to interrogate the role of PI4KIIIβ in the replication cycles of RNA viruses including enteroviruses and coronaviruses .

Comparative Inhibitor Benchmarking and Chemical Biology Tool Development

PI4KIIIbeta-IN-10 serves as a benchmark for high potency and selectivity in the PI4KIIIβ inhibitor class. Its >200-fold selectivity over PI4KA and class I PI3Ks, combined with an IC50 of 3.6 nM, establishes a performance standard against which novel inhibitors can be measured . Chemical biologists can employ this compound as a positive control in kinase selectivity panels or as a reference standard in assay development for PI4KIIIβ enzymatic activity.

Structure-Activity Relationship (SAR) Studies for PI4KIIIβ Inhibitor Optimization

The co-crystal structure of PI4KIIIβ bound to this compound has been solved, revealing the molecular basis of its specificity . Researchers engaged in medicinal chemistry and lead optimization can leverage PI4KIIIbeta-IN-10 as a structural reference for designing next-generation inhibitors with improved pharmacokinetic properties while retaining the favorable selectivity profile demonstrated by this compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for PI4KIIIbeta-IN-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.